7-Methyl-1-nitronaphthalene
Description
Contextual Significance within Aromatic Nitro Compounds
Aromatic nitro compounds, characterized by the presence of a nitro group bonded to an aromatic ring, are of paramount importance in both industrial and academic research. numberanalytics.comnumberanalytics.com The strong electron-withdrawing properties of the nitro group significantly influence the electronic nature of the aromatic ring, rendering these compounds useful in a variety of applications. numberanalytics.com They serve as crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pigments, pharmaceuticals, and agricultural chemicals. numberanalytics.comnumberanalytics.comiloencyclopaedia.org
The versatility of aromatic nitro compounds stems from their reactivity. numberanalytics.com They can undergo a variety of chemical transformations, most notably reduction to form aromatic amines, which are foundational building blocks for numerous synthetic pathways. numberanalytics.com The presence of the nitro group also deactivates the aromatic ring towards electrophilic substitution, directing incoming substituents to specific positions. numberanalytics.com This controlled reactivity is a cornerstone of modern organic synthesis.
Overview of Research Trajectories for Naphthalene (B1677914) Derivatives
Naphthalene derivatives constitute a broad and economically significant class of organic compounds. industryarc.com The global market for these derivatives is substantial and projected to grow, driven by their extensive use in industries such as construction, agrochemicals, pharmaceuticals, and textiles. industryarc.comtheinsightpartners.comdatabridgemarketresearch.com Research in this area is dynamic, with a focus on developing novel derivatives with enhanced properties and more efficient, sustainable synthetic methods. researchandmarkets.com
Key research trends include the exploration of new catalytic systems for the synthesis of naphthalene derivatives, the investigation of their applications in advanced materials and as functional molecules, and a growing emphasis on bio-based and environmentally friendly production processes. researchandmarkets.com The development of naphthalene derivatives with specific electronic and optical properties is also an active area of research, with potential applications in fields such as organic electronics.
The Profile of 7-Methyl-1-nitronaphthalene
The compound this compound is a specific substituted nitronaphthalene with the molecular formula C11H9NO2. ontosight.ai Its structure consists of a naphthalene ring system where a methyl group (–CH3) is attached at the 7th position and a nitro group (–NO2) is at the 1st position. ontosight.ai This particular arrangement of functional groups dictates its unique chemical and physical characteristics.
Synthesis and Formation
The synthesis of methylnitronaphthalenes, including this compound, typically involves the nitration of the corresponding methylnaphthalene precursor. smolecule.com This is a classic example of an electrophilic aromatic substitution reaction.
Nitration of 2-Methylnaphthalene (B46627)
The primary route to synthesizing isomers of methylnitronaphthalene is the direct nitration of 2-methylnaphthalene. This reaction is generally carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). smolecule.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich naphthalene ring.
The position of nitration on the 2-methylnaphthalene ring is influenced by the directing effects of the methyl group and the inherent reactivity of the naphthalene system. The methyl group is an activating, ortho-, para-directing group, while the α-positions (1, 4, 5, 8) of the naphthalene ring are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, 7). The nitration of 2-methylnaphthalene can therefore lead to a mixture of isomers, including 2-methyl-1-nitronaphthalene (B1630592) and other positional isomers. The precise ratio of these products depends on the reaction conditions, such as temperature and the specific nitrating agent used.
Chemical Reactions and Reactivity
The chemical behavior of this compound is governed by the functional groups present and their positions on the naphthalene core.
Reduction of the Nitro Group
A fundamental reaction of nitronaphthalenes is the reduction of the nitro group to an amino group (–NH2). This transformation is of significant synthetic utility, as the resulting naphthylamines are valuable precursors to dyes, pharmaceuticals, and other complex organic molecules. scispace.com The reduction can be achieved using various reducing agents, such as metals (e.g., tin, iron) in the presence of acid, or through catalytic hydrogenation.
Further Electrophilic Aromatic Substitution
While the nitro group is strongly deactivating, further electrophilic substitution on the this compound ring is possible under forcing conditions. The directing effects of both the methyl and nitro groups will influence the position of any incoming electrophile. The nitro group will direct incoming substituents to the meta-positions relative to itself, while the methyl group directs to the ortho and para positions. The interplay of these effects can lead to complex product mixtures.
Spectroscopic and Physicochemical Data
The structural and electronic properties of this compound can be characterized by various spectroscopic techniques and physicochemical parameters.
Spectroscopic Analysis
Mass Spectrometry: The mass spectrum of nitronaphthalene derivatives often shows a prominent molecular ion peak. A characteristic fragmentation pattern for 1-nitronaphthalenes is the loss of a neutral CO molecule from the molecular ion. researchgate.netresearchgate.net This has been confirmed by high-resolution mass spectrometry and the observation of metastable peaks. researchgate.netresearchgate.net The probability of this elimination is related to the electron density at the 8-position of the naphthalene ring. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of nitronaphthalenes exhibits strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group, typically found in the regions of 1550-1490 cm-1 and 1355-1315 cm-1, respectively. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides detailed information about the structure of the molecule, with the chemical shifts of the protons and carbons being influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
UV-Visible Spectroscopy: Aromatic nitro compounds, such as nitronaphthalenes, exhibit electronic absorptions in the ultraviolet-visible region. For instance, nitrobenzene (B124822) absorbs at approximately 330 nm. libretexts.org
Physicochemical Properties
The physicochemical properties of this compound are important for understanding its behavior in various systems.
| Property | Value |
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents. |
| LogP | The octanol-water partition coefficient (LogP) for the related compound 2-methyl-1-nitronaphthalene is estimated to be 3.4. inchikey.info A high LogP value suggests a tendency to bioaccumulate in fatty tissues. inchikey.info |
| Topological Polar Surface Area (TPSA) | The TPSA for 2-methyl-1-nitronaphthalene is estimated to be 45.8 Ų. inchikey.info This value is used in medicinal chemistry to predict cell permeability. inchikey.info |
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1-nitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-5-6-9-3-2-4-11(12(13)14)10(9)7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESPVCCNFIVLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031683 | |
| Record name | 7-Methyl-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54755-21-4 | |
| Record name | 7-Methyl-1-nitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54755-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1-nitronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054755214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-1-NITRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD1E05KF5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Transformations and Reaction Mechanisms of 7 Methyl 1 Nitronaphthalene
Reduction Chemistry
The reduction of the nitro group is a cornerstone of nitronaphthalene chemistry, providing a gateway to a variety of functionalized derivatives, most notably amines. This transformation is fundamental for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. ontosight.airsc.org
Reductive functionalization combines the reduction of the nitro group with the concurrent or sequential formation of new chemical bonds, offering efficient routes to complex molecules. Studies on related isomers illustrate potential pathways for 7-Methyl-1-nitronaphthalene. For instance, sterically hindered nitroaromatics like the isomeric 2-methyl-1-nitronaphthalene (B1630592) can undergo reductive hydroaminoalkylation. In a process catalyzed by an iron(salen) complex, 2-methyl-1-nitronaphthalene reacts with indene (B144670) to yield both an indenyl-functionalized amine and an N,O-dialkylated hydroxylamine (B1172632) derivative. nih.govcardiff.ac.uk This suggests that this compound could likely participate in similar iron-catalyzed C-N and C-O bond-forming reactions.
Another versatile strategy is the electrochemical borylation of nitroarenes, which converts the nitro group into a valuable boronic ester. rsc.org While not specifically demonstrated on this compound, 1-nitronaphthalene (B515781) is a viable substrate for this transformation, hinting at a probable reaction pathway for its methylated analogue. rsc.org
Table 1: Examples of Reductive Functionalization on Nitronaphthalene Scaffolds
| Substrate | Reagents | Catalyst | Products | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methyl-1-nitronaphthalene | Indene, H3SiPh | Iron(salen) Complex | Indenyl-functionalized amine | 16% | nih.govcardiff.ac.uk |
| 2-Methyl-1-nitronaphthalene | Indene, H3SiPh | Iron(salen) Complex | N,O-alkylated hydroxylamine | 45% | nih.govcardiff.ac.uk |
The conversion of the nitro group to a primary amine is one of the most significant and widely utilized transformations for nitroaromatics. nih.gov This six-electron reduction typically proceeds through nitroso and hydroxylamine intermediates. nih.gov A variety of methods have been established for this purpose using related nitronaphthalenes.
Catalytic hydrogenation is a common and efficient method. For example, the nitro group in 7-nitronaphthalen-1-ol (B170233) can be reduced to an amine in approximately 85% yield using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. Metal-based reducing agents are also effective. The classic Béchamp reduction uses iron in a weakly acidic medium. google.com A continuous flow process for this reduction has been developed for various aromatic nitro compounds. google.com Alternatively, reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can achieve this transformation, as demonstrated on 7-nitronaphthalen-1-ol. Furthermore, trinuclear iron acetate (B1210297) complexes have been shown to mediate the reduction of 1-nitronaphthalene to 1-naphthylamine (B1663977) in high yield using 2-mercaptoethanol (B42355) as the reductant. psu.edu
Table 2: Conditions for the Reduction of Nitroarenes to Amines
| Substrate | Reducing Agent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Nitronaphthalen-1-ol | H₂, Pd/C, ethanol, 25°C | 7-Amino-1-naphthol | ~85% | |
| 7-Nitronaphthalen-1-ol | SnCl₂, HCl, reflux | 7-Amino-1-naphthol | ~78% | |
| 1-Nitronaphthalene | 2-Mercaptoethanol, [Fe₃O(OAc)₆(py)₃] | 1-Naphthylamine | 97% | psu.edu |
| Aromatic Nitro Compounds | Iron, dilute HCl | Aromatic Amine | High | google.com |
Oxidative Transformations
While the electron-deficient nitro-substituted ring is generally resistant to oxidation, the naphthalene (B1677914) core and the methyl substituent can undergo oxidative transformations under specific conditions, particularly through radical-mediated pathways or advanced oxidation processes.
Advanced Oxidation Processes (AOPs) utilize highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. Studies on the degradation of naphthalene derivatives provide insight into the potential fate of this compound under such conditions. In a system using peroxymonosulfate (B1194676) activated by nano-MoO₂, both 1-methylnaphthalene (B46632) and 1-nitronaphthalene were degraded by over 85%. unito.it The pseudo-first-order rate constant for the degradation of 1-nitronaphthalene in this system was reported as 0.0356 min⁻¹. unito.it
Photochemical AOPs are also relevant. The irradiation of 1-nitronaphthalene in aqueous solutions is known to generate hydroxyl radicals through the oxidation of water by the excited triplet state of the nitronaphthalene molecule. acs.orgdokumen.pub This process contributes to the photodegradation of these compounds in the environment.
The atmospheric chemistry of polycyclic aromatic hydrocarbons (PAHs) is dominated by radical-mediated oxidation. Gas-phase reactions of methylnaphthalenes with hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals are key transformation pathways. ca.govinchem.org These reactions typically involve the radical adding to the aromatic ring, followed by reaction with nitrogen dioxide (NO₂) to yield various nitrated isomers. ca.gov While this describes the formation of nitronaphthalenes, it underscores the susceptibility of the aromatic system to radical attack.
The photochemical behavior of methylnitronaphthalenes involves the formation of aryl and nitrogen dioxide geminate radical pairs upon irradiation. smolecule.com These radical pairs can then lead to further degradation products. In a biological context, the metabolism of both methylnaphthalenes and 1-nitronaphthalene involves oxidation of the aromatic nucleus by cytochrome P450 enzymes, which proceeds via radical mechanisms to form epoxide intermediates. nih.gov
Derivatization Reactions and Functional Group Interconversions
Beyond the fundamental reduction of the nitro group, this compound can be a substrate for various reactions that modify its functional groups or skeleton, enabling the synthesis of diverse derivatives.
The conversion of the nitro group to other functionalities is a powerful synthetic tool. Recent advances in transition-metal catalysis have enabled a range of "denitrative" reactions where the nitro group acts as a leaving group. For example, 1-nitronaphthalene can participate in palladium-catalyzed Stille coupling reactions with organostannanes to form C-C bonds. rsc.org Similarly, denitrative cyanation and hydroxylation provide routes to introduce nitrile and hydroxyl groups, respectively, onto the naphthalene core. rsc.org
The amine derived from the reduction of this compound is a versatile intermediate for further derivatization. It can undergo a wide range of reactions typical of primary aromatic amines, such as diazotization followed by Sandmeyer reactions to introduce halides, nitriles, or hydroxyl groups.
Furthermore, reactions involving the naphthalene skeleton have been reported for related structures. The Semmler–Wolff reaction, an acid-catalyzed aromatization of cyclohexenone oximes, has been used to synthesize 1-amino-2-methyl-7-nitronaphthalene from a corresponding tetrahydrophenanthrene oxime derivative, confirming the stability of the this compound scaffold under these conditions. nii.ac.jp Grignard reagents have been shown to react with 1-nitronaphthalene to yield alkylated dihydronaphthalene products, demonstrating another pathway for C-C bond formation. rsc.org
Photochemistry and Photophysical Dynamics of 7 Methyl 1 Nitronaphthalene
Excited State Characterization and Deactivation Mechanisms
Upon absorption of UV radiation, nitronaphthalene derivatives are promoted to an electronically excited singlet state. The subsequent fate of this excited state is dictated by a series of rapid and competing deactivation processes, including fluorescence, internal conversion, intersystem crossing to the triplet manifold, and photochemical reaction.
For nitronaphthalene compounds, the energy landscape of the excited states is characterized by the presence of low-lying singlet (S₁) and triplet (T) states of both nπ* and ππ* character. The nitro group typically induces a high density of these states. nih.gov A critical feature of molecules like 1-nitronaphthalene (B515781) is the near-isoenergetic relationship between the first excited singlet state (S₁) and a higher-lying triplet state (Tₙ), which facilitates extremely rapid transitions between spin states. researchgate.net
Theoretical calculations on 1-nitronaphthalene have shown that the relative energies of these singlet and triplet manifolds are influenced by the solvent environment. researchgate.net For instance, increasing solvent polarity can lower the excitation energy required to reach the S₁ state. researchgate.net The methylation of the naphthalene (B1677914) ring, as in 7-methyl-1-nitronaphthalene, is expected to further modulate these energy levels, potentially altering the probabilities of different deactivation pathways. dntb.gov.ua
A hallmark of nitronaphthalene derivatives is their remarkably efficient and rapid intersystem crossing (ISC) from the singlet to the triplet manifold, often occurring on a sub-picosecond timescale. d-nb.info For 1-nitronaphthalene, this transition has been measured to occur in less than 100 femtoseconds, making it one of the fastest known multiplicity changes for an organic molecule. researchgate.netd-nb.info
This ultrafast ISC is attributed to strong spin-orbit coupling between the nearly isoenergetic singlet and triplet states, an event described as an extreme manifestation of El-Sayed's rules, which favor transitions between states of different orbital character (e.g., ¹ππ* → ³nπ*). nih.govresearchgate.net Studies on 2-methyl-1-nitronaphthalene (B1630592) show that upon excitation, the Franck-Condon singlet state bifurcates, with the primary decay channel being a sub-200-fs intersystem crossing to a receiver triplet state. acs.org This process is so efficient that it renders most nitronaphthalenes, including 1-nitronaphthalene, as practically non-fluorescent, with fluorescence quantum yields often below 10⁻⁴. nih.gov The relaxation within the triplet manifold itself occurs on a longer picosecond timescale (e.g., 1-16 ps for 1-nitronaphthalene). d-nb.info
The geometry of nitronaphthalenes, specifically the torsion angle of the nitro group relative to the plane of the aromatic rings, plays a crucial role in determining their photochemistry. researchgate.netresearchgate.net A more non-planar configuration, where the nitro group is twisted out of the aromatic plane, correlates with higher photoreactivity and photodegradation rates. smolecule.comwalshmedicalmedia.com Conversely, a more planar structure tends to favor triplet formation over photodegradation. smolecule.com
For example, 2-nitronaphthalene (B181648), which has a planar structure, is largely photoinert, whereas 1-nitronaphthalene (torsion angle ~28-48°) and 2-methyl-1-nitronaphthalene (torsion angle ~55°) are much more photoreactive. researchgate.netresearchgate.netwalshmedicalmedia.com The methyl group in 2-methyl-1-nitronaphthalene increases the steric hindrance, forcing a larger torsion angle and enhancing its photodegradation rate compared to 1-nitronaphthalene. walshmedicalmedia.com It can be inferred that this compound also possesses a non-planar ground-state geometry, which would make it photochemically active.
| Compound | Ground State Nitro Torsion Angle (°) | Photoreactivity Trend |
| 2-Nitronaphthalene | ~0° | Low |
| 1-Nitronaphthalene | ~28-48° | Moderate |
| 2-Methyl-1-nitronaphthalene | ~55° | High |
This table presents data for related compounds to illustrate the structure-activity relationship.
Photoreactivity and Photodegradation Pathways
The photoreactivity of nitronaphthalenes is a direct consequence of the excited-state dynamics. The population of the triplet state and other dissociative states initiates chemical transformations, leading to the degradation of the parent compound and the formation of various photoproducts.
The presence of molecular oxygen and the nature of the solvent have a profound impact on the quantum yields of both triplet formation and photodegradation. Molecular oxygen is an efficient quencher of triplet states, which significantly reduces the photodegradation quantum yield. smolecule.comwalshmedicalmedia.com For instance, under aerobic conditions, the photodegradation quantum yield of 1-nitronaphthalene is reduced by 63%, and that of 2-methyl-1-nitronaphthalene by 81%, compared to anaerobic conditions. walshmedicalmedia.comscholarscentral.com
The solvent can also alter reaction rates. The photodegradation rate of 2-methyl-1-nitronaphthalene is two times higher in the non-polar solvent cyclohexane (B81311) than in the polar solvent acetonitrile (B52724). walshmedicalmedia.com This is attributed to a slower intersystem crossing rate in cyclohexane, which allows the dissociative pathway to compete more effectively. walshmedicalmedia.com
| Compound | Triplet Quantum Yield (Φ_T) | Photodegradation Quantum Yield (Φ_pd) |
| 1-Nitronaphthalene | 0.64 ± 0.12 | 0.24 |
| 2-Nitronaphthalene | 0.93 ± 0.15 | 0.007 |
| 2-Methyl-1-nitronaphthalene | 0.33 ± 0.05 | 0.12 |
Data sourced from references researchgate.netsmolecule.comaip.org. These values illustrate the inverse relationship between triplet yield and photodegradation yield.
The primary photochemical pathway for photoreactive nitronaphthalenes involves the cleavage of the C-NO₂ bond from a dissociative excited state. walshmedicalmedia.com This process forms a geminate radical pair, consisting of an aryl radical and a nitrogen dioxide (NO₂) radical, within the solvent cage. smolecule.comwalshmedicalmedia.com This radical pair can either recombine or dissociate. smolecule.com
Subsequent reactions lead to a variety of photoproducts. The radical pair can rearrange to a nitrite (B80452) intermediate, which then decomposes to form nitric oxide (NO) and an aryloxy radical. walshmedicalmedia.comresearchgate.net Atmospheric photolysis studies on nitronaphthalenes have identified several smaller degradation products, including nitrous acid, formic acid, acetic acid, and nitric acid. smolecule.comcopernicus.org For 1-nitronaphthalene, 1,4-naphthoquinone (B94277) has been identified as a significant photoproduct. researchgate.net In the presence of nitrite, photonitration can also occur, leading to the formation of dinitronaphthalene compounds. smolecule.com
Structure-Photoreactivity Relationships
The reactivity of nitronaphthalene derivatives upon exposure to light is profoundly dictated by their molecular architecture. The specific placement of functional groups, such as the nitro (–NO2) and methyl (–CH3) groups on the naphthalene core, governs the photophysical and photochemical pathways the molecule will undertake. This section delves into the nuanced effects of these substituent positions on the molecule's behavior and the theoretical frameworks used to predict these outcomes.
Impact of Substituent Position on Photophysical Behavior
The photophysical properties of nitronaphthalenes are highly sensitive to the location of the nitro group and any other substituents on the aromatic rings. researchgate.net The position of the nitro group at carbon-1 versus carbon-2 is a primary determinant of photoreactivity. 1-Nitronaphthalene (1NN) is significantly more photoreactive than 2-nitronaphthalene (2NN), which is largely considered to be photoinert. nih.govwalshmedicalmedia.com This difference is attributed to the orientation of the nitro group relative to the plane of the aromatic rings; in 2NN, the nitro group tends to be more coplanar, which hinders the intramolecular rearrangements necessary for photochemical reactions. researchgate.net
The introduction of a methyl group further modulates these properties. Studies on various methylnitronaphthalene (MNN) isomers reveal a wide range of photolysis rates and atmospheric lifetimes, underscoring the critical influence of the methyl group's placement. researchgate.net For instance, methylation at the ortho position to the nitro group, as seen in 2-methyl-1-nitronaphthalene (2M1NN), dramatically enhances photoreactivity. Research shows that the photoreactivity of 2M1NN is increased by as much as 97% compared to its parent compound, 1NN. nih.gov
A key structural parameter governing this reactivity is the torsional angle between the nitro group and the naphthalene plane. A larger angle, approaching 90 degrees, correlates with higher photoreactivity. nih.gov The steric hindrance introduced by an adjacent methyl group, such as in 2M1NN, forces the nitro group to twist out of the plane of the aromatic ring. This is evident in their calculated ground-state torsional angles: 0.0° for the photoinert 2NN, 27.7° for 1NN, and a significantly larger 55.4° for the highly photoreactive 2M1NN.
An inverse relationship exists between photoreactivity and triplet quantum yield (the efficiency of forming a triplet excited state). nih.gov As the torsional angle and photoreactivity increase, the triplet quantum yield decreases. This is because a more twisted conformation facilitates direct deactivation pathways from the excited singlet state, competing with intersystem crossing to the triplet state.
The following table summarizes the relationship between structure and key photophysical parameters for several nitronaphthalene derivatives:
| Compound | Substituent Positions | Ground-State Torsional Angle (NO₂) | Triplet Quantum Yield (Φ_T) | Relative Photoreactivity |
| 2-Nitronaphthalene (2NN) | Nitro at C2 | 0.0° | 0.93 ± 0.15 nih.gov | Very Low / Photoinert nih.govwalshmedicalmedia.com |
| 1-Nitronaphthalene (1NN) | Nitro at C1 | 27.7° | 0.64 ± 0.12 nih.gov | Moderate |
| 2-Methyl-1-nitronaphthalene (2M1NN) | Nitro at C1, Methyl at C2 | 55.4° | 0.33 ± 0.05 nih.govsmolecule.com | High (97% increase vs 1NN) nih.gov |
This table presents data compiled from multiple research sources to illustrate the structure-property relationships.
Theoretical Models for Photochemical Fate Prediction
Theoretical and computational models are indispensable tools for predicting the photochemical fate of compounds like this compound. These models elucidate the underlying electronic and structural factors that control their behavior upon absorbing light.
The photochemical destiny of nitronaphthalene derivatives is primarily governed by three key factors that can be simulated computationally: nih.gov
Conformational Heterogeneity : The distribution of ground-state geometries, particularly the nitro-aromatic torsional angle, determines the initial state upon photoexcitation.
Electronic State Energetics : The energy gap and the strength of spin-orbit coupling between the initially populated excited singlet state (S₁) and potential receiver triplet states (Tₙ) dictate the efficiency of intersystem crossing.
Excited-State Potential Energy Surfaces : The topology of the excited-state surfaces, including the presence of energy barriers or accessible decay pathways, guides the molecule's relaxation path. acs.org
Quantum-Chemical Calculations play a central role in modeling these factors. Density Functional Theory (DFT) is widely used to calculate ground-state properties, such as the crucial nitro-group torsion angles, which show a strong correlation with experimentally observed photodegradation rates. walshmedicalmedia.com For investigating the excited states, Time-Dependent DFT (TD-DFT) and more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) are employed. acs.orgacs.org These calculations can map out the deactivation pathways from the excited state. For example, CASPT2 calculations have successfully rationalized the inverse trend between triplet quantum yield and photoreactivity in the series of 2NN, 1NN, and 2M1NN by linking it to changes in the probability of S₁ to T₂ population transfer versus decay back to the ground state. acs.org
Primary Photochemical Pathways for photoreactive nitronaphthalenes like 1NN and 2M1NN are believed to initiate with the cleavage of the C–NO₂ bond, forming an aryl radical and a nitrogen dioxide (NO₂) radical within a solvent cage. walshmedicalmedia.comresearchgate.net This radical pair can either recombine or dissociate further to yield aryloxy and nitric oxide (NO) radicals. walshmedicalmedia.com A dominant deactivation route for the excited singlet state is an extremely rapid intersystem crossing (ISC) to the triplet manifold, which for some nitronaphthalenes occurs on a sub-picosecond timescale. acs.org However, recent nonadiabatic dynamics simulations suggest that this ultrafast component may correspond to internal conversion within the singlet states, with the actual intersystem crossing to the triplet state occurring on a slightly longer timescale of approximately 1 picosecond. nih.gov
These theoretical models and the fundamental understanding of photochemical pathways are crucial for developing Quantitative Structure-Activity Relationships (QSARs). QSARs connect the structural properties of pollutants like this compound to their photochemical reactivity and persistence, which is vital for accurately modeling their environmental impact and fate. tandfonline.com
Theoretical and Computational Chemistry Studies of 7 Methyl 1 Nitronaphthalene
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 7-Methyl-1-nitronaphthalene is fundamentally that of a naphthalene (B1677914) ring system perturbed by two key substituents: a nitro group (-NO2) at the 1-position and a methyl group (-CH3) at the 7-position. These substitutions significantly influence the distribution of electron density and the energies of the molecular orbitals.
The naphthalene core is an aromatic system with delocalized π-electrons. The nitro group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the nitrogen atom. This property leads to a significant decrease in electron density on the naphthalene ring, particularly at the ortho and para positions relative to the nitro group. The methyl group, in contrast, is a weak electron-donating group through hyperconjugation and inductive effects, which slightly increases the electron density on the ring.
Molecular orbital analysis, typically performed using Density Functional Theory (DFT), provides insights into the chemical reactivity and electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For nitronaphthalenes, the HOMO is generally a π-orbital localized on the naphthalene ring system, while the LUMO is often a π*-orbital with significant contributions from the nitro group.
Table 1: Predicted Molecular Orbital Characteristics for this compound based on related compounds
| Molecular Orbital | Primary Localization | Expected Energy Level Influence |
| HOMO | Naphthalene π-system | Slightly raised by the methyl group |
| LUMO | Naphthalene π-system and NO2 group | Significantly lowered by the nitro group |
| HOMO-1 | Naphthalene π-system | Less affected by substituents |
| LUMO+1 | Naphthalene π-system | Less affected by substituents |
Quantum Chemical Calculations of Excited States
The photophysical and photochemical behavior of this compound is governed by its electronically excited states. Quantum chemical calculations are indispensable for understanding the nature of these states and the transitions between them.
Time-Dependent Density Functional Theory (TD-DFT) Applications
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the energies and properties of excited states. For molecules like this compound, TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima in the electronic spectrum.
Based on studies of similar nitronaphthalene derivatives, the lowest singlet excited state (S1) of this compound is expected to be a π-π* state, with some degree of charge-transfer character from the naphthalene ring to the nitro group. The location of the methyl group at the 7-position is not expected to fundamentally change the nature of the low-lying excited states compared to 1-nitronaphthalene (B515781), but it can subtly influence their energies.
Table 2: Illustrative TD-DFT Calculated Excitation Energies for a Related Nitronaphthalene
| Excited State | Excitation Energy (eV) | Oscillator Strength | Dominant Character |
| S1 | ~3.5 | ~0.1 | π → π |
| S2 | ~4.0 | ~0.3 | π → π |
| S3 | ~4.2 | ~0.05 | n → π* |
Note: These values are representative and based on calculations for similar nitronaphthalene compounds. The actual values for this compound may vary.
Spin-Orbit Coupling Interactions
A key feature of nitroaromatic compounds is the efficient intersystem crossing (ISC) from the singlet excited state to the triplet manifold. This process is facilitated by spin-orbit coupling, which is an interaction between the electron's spin and its orbital motion.
For nitronaphthalenes, the presence of low-lying n-π* triplet states, primarily localized on the nitro group, provides an efficient pathway for ISC from the initially populated π-π* singlet state. The near-degeneracy of the S1 (π-π) and a higher triplet state, often T2 (n-π), can lead to very rapid ISC, often on the femtosecond to picosecond timescale. This rapid population of the triplet state is a defining characteristic of the photophysics of nitronaphthalenes and is expected to be a dominant decay pathway for the excited state of this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this can include its formation through the nitration of 7-methylnaphthalene or its subsequent reactions, such as further nitration or degradation pathways.
Reaction pathway modeling involves locating the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For the nitration of 7-methylnaphthalene, computational studies can predict the regioselectivity of the reaction, explaining why the nitro group adds to the 1-position. This is typically governed by the stability of the intermediate carbocation (the Wheland intermediate), which is influenced by the electronic effects of the methyl group.
Similarly, the degradation of this compound, for instance through reaction with hydroxyl radicals in the atmosphere, can be modeled. These calculations would identify the most likely sites of radical attack and the subsequent reaction steps, providing a detailed picture of its environmental fate.
Solvation Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM).
In the context of this compound, the polarity of the solvent is expected to have a notable impact on its electronic transitions. The charge-transfer character of the S1 state suggests that its energy will be lowered in more polar solvents, leading to a redshift (a shift to longer wavelengths) of its absorption and fluorescence spectra.
Solvation also plays a crucial role in reaction mechanisms. For reactions involving charged intermediates or transition states, polar solvents can provide stabilization, thereby lowering the activation energy and increasing the reaction rate. For example, the nitration of 7-methylnaphthalene would be significantly influenced by the solvent used.
Environmental Transformation and Degradation Pathways of 7 Methyl 1 Nitronaphthalene
Atmospheric Degradation Processes
Once released into the atmosphere, 7-Methyl-1-nitronaphthalene is subject to several degradation processes that limit its atmospheric lifetime and lead to the formation of various transformation products.
Gas-Phase Reactions with Hydroxyl and Nitrate (B79036) Radicals
Photolysis in the Atmosphere and its Byproducts
This compound can absorb solar radiation, leading to its direct degradation through photolysis. Studies on a mixture of nitro-PAHs, including 2-methyl-1-nitronaphthalene (B1630592), have identified several common acidic byproducts from photolysis under simulated sunlight conditions. scilit.com These include nitrous acid, formic acid, acetic acid, nitric acid, and lactic acid. scilit.com In addition to these, other compounds formed from the partial decomposition of nitronaphthalenes include 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid. scilit.com
Research on the UV-induced transformation of 1-methylnaphthalene (B46632) in the presence of air has identified a range of photo-oxidation products, which may also be relevant to the photolysis of its nitrated derivative. These products include ring-opened compounds like (E)-3-(2-acetylphenyl)acrylaldehyde and side-chain oxidized compounds such as 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthylmethanol. researchgate.net
Table 1: Potential Atmospheric Photolysis Byproducts of Methylated Nitronaphthalenes
| Byproduct Class | Specific Compounds |
|---|---|
| Common Acids | Nitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acid |
| Decomposition Products | 1-Naphthol, 2-Naphthol, 2-Carboxybenzaldehyde, Nitrobenzoic acid |
| Ring-Opened Products | (E)-3-(2-acetylphenyl)acrylaldehyde |
| Side-Chain Oxidized Products | 1-Naphthaldehyde, 1-Naphthoic acid, 1-Naphthylmethanol |
This table is based on studies of mixed nitro-PAHs and 1-methylnaphthalene and represents potential byproducts of this compound photolysis.
Aqueous Phase Transformation Mechanisms
In aquatic environments, the transformation of this compound is influenced by processes such as advanced oxidation and biotransformation, which can lead to its degradation and mineralization.
Advanced Oxidation Processes in Aquatic Environments
Advanced Oxidation Processes (AOPs) involve the generation of highly reactive oxygen species, primarily hydroxyl radicals, which can effectively degrade persistent organic pollutants. While specific studies on the degradation of this compound by AOPs are limited, the principles of these technologies are applicable. For instance, the ozonation of naphthalene (B1677914) in aqueous solutions has been shown to be an effective removal method. asianpubs.org Similarly, Fenton's reagent, which generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions, is known to oxidize organic compounds. nih.gov
Interestingly, irradiated 1-nitronaphthalene (B515781) itself can contribute to the formation of hydroxyl radicals in aqueous solutions. The excited triplet state of 1-nitronaphthalene has been shown to react with hydroxide (B78521) ions and water to produce •OH. nih.govrsc.org This suggests that under certain conditions, this compound may participate in its own photo-induced degradation in aquatic systems.
Biotransformation Mechanisms (General)
Microbial degradation is a key pathway for the removal of PAHs and their derivatives from the environment. Several bacterial species have been identified that can metabolize naphthalene and methylnaphthalenes. For example, Pseudomonas putida can metabolize 1-methylnaphthalene through hydroxylation of the aromatic ring, leading to the formation of methylsalicylate and methylcatechol, which are then further degraded. frontiersin.org Another pathway involves the oxidation of the methyl group. ethz.ch
Sphingomonas paucimobilis has also been shown to degrade various methylnaphthalene isomers, initiating metabolism through either methyl group monoxygenation or ring dioxygenation. nih.gov The initial metabolic step often depends on the position of the methyl group. While direct evidence for the biotransformation of this compound is scarce, the known metabolic pathways for methylnaphthalenes and the ability of some microorganisms to degrade nitroaromatic compounds suggest that similar enzymatic reactions could be involved. The initial steps would likely involve either the oxidation of the methyl group, the reduction of the nitro group, or the dioxygenation of the aromatic ring. For instance, the degradation of 1-nitronaphthalene by Sphingobium sp. is initiated by a dioxygenase, forming 1,2-dihydroxynaphthalene. nih.gov
Table 2: Potential Initial Biotransformation Reactions for this compound
| Reaction Type | Initial Product(s) |
|---|---|
| Methyl Group Oxidation | 7-Hydroxymethyl-1-nitronaphthalene |
| Nitro Group Reduction | 7-Methyl-1-aminonaphthalene |
| Ring Dioxygenation | Dihydrodiol derivatives |
This table presents hypothetical initial reactions based on known biotransformation pathways of related compounds.
Environmental Fate Modeling and Kinetic Studies
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models rely on key physicochemical properties and kinetic data for degradation processes. The atmospheric lifetime of a chemical is a critical parameter in these models and is defined as the time it takes for the concentration of the substance to be reduced to 1/e (about 37%) of its initial value. epa.govchartsbin.com
Kinetic studies providing specific rate constants for the degradation of this compound in different environmental compartments are essential for accurate modeling. The lack of such data for this specific isomer necessitates the use of values from structurally similar compounds, which introduces a degree of uncertainty into the model predictions. Future research focusing on the experimental determination of these kinetic parameters would significantly improve the accuracy of environmental fate models for this compound.
Advanced Analytical Methodologies in 7 Methyl 1 Nitronaphthalene Research
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are indispensable for probing the intricate mechanisms of reactions involving 7-Methyl-1-nitronaphthalene at a molecular level. These techniques allow researchers to observe the transient species and excited states that are key to understanding its reactivity.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy is a powerful tool for studying the fleeting events that occur after a molecule absorbs light. By using ultra-short laser pulses, scientists can monitor the formation and decay of electronically excited states on timescales ranging from femtoseconds to microseconds.
While specific studies on the excited state dynamics of this compound are not readily found, extensive research on the closely related compound 2-Methyl-1-nitronaphthalene (B1630592) offers significant insights. Femtosecond transient absorption experiments reveal that upon photoexcitation, nitronaphthalene derivatives undergo extremely rapid deactivation. For 2-Methyl-1-nitronaphthalene, excitation at 340 nm populates a singlet excited state which then decays through two primary channels in less than 200 femtoseconds. nih.govacs.org The main pathway involves a highly efficient intersystem crossing (ISC) to the triplet manifold, a process that is characteristic of many nitroaromatic compounds. nih.govresearchgate.netnih.gov A minor, secondary channel involves a conformational relaxation to form an intramolecular charge-transfer state. nih.govacs.org The probability of these different pathways is influenced by the energy gap between the involved singlet and triplet states and the specific molecular geometry upon excitation. nih.gov This ultrafast relaxation is a key feature of nitronaphthalenes, explaining their typically low fluorescence quantum yields. nih.gov
Table 1: Excited State Decay Lifetimes for 2-Methyl-1-nitronaphthalene in Cyclohexane (B81311)
| Decay Channel | Associated Process | Lifetime (femtoseconds) |
|---|---|---|
| Primary | Intersystem Crossing (Singlet to Triplet) | < 200 |
| Secondary | Intramolecular Charge-Transfer State Formation | < 200 |
Data sourced from studies by Crespo-Hernández et al. nih.govacs.org
Advanced Mass Spectrometry for Reaction Intermediates and Products
Advanced mass spectrometry (MS) techniques are critical for identifying the transient intermediates and final products formed during the reactions of this compound. Methods such as Electrospray Ionization (ESI-MS) can be used to gently transfer ions from solution into the gas phase, allowing for the detection of delicate reaction intermediates.
Specific mass spectrometric studies detailing the reaction intermediates of this compound are scarce. However, research on the fragmentation of the parent compound, 1-nitronaphthalene (B515781) , and the metabolism of related compounds provides a strong basis for predicting its behavior. The mass spectra of nitronaphthalenes are characterized by specific fragmentation patterns, including the notable loss of neutral carbon monoxide (CO) from the molecular ion. researchgate.net In metabolic studies, such as those investigating the biotransformation of 1-nitronaphthalene in biological systems, mass spectrometry is essential for identifying the resulting products. nih.govresearchgate.net For instance, studies on rhesus macaques have shown that 1-nitronaphthalene is metabolized into products that can be covalently bound to proteins, and these adducts are identified using mass spectrometric techniques. researchgate.net
Table 2: Potential Mass Spectrometric Fragments and Reaction Products of Nitronaphthalenes
| m/z (Mass-to-Charge Ratio) | Ion/Molecule Description | Context of Observation |
|---|---|---|
| 187 | Molecular Ion [M]⁺ of Methyl-nitronaphthalene | Electron Ionization MS |
| 170 | [M-OH]⁺ | Fragmentation Pattern |
| 157 | [M-NO]⁺ | Fragmentation Pattern |
| 141 | [M-NO₂]⁺ | Fragmentation Pattern |
| 129 | [M-CO-NO]⁺ | Fragmentation after CO loss |
| Various | Glutathione Conjugates | Metabolic Product Identification |
| Various | Dihydrodiols | Metabolic Product Identification |
Fragmentation data based on general principles and studies of related nitronaphthalenes. researchgate.netnih.gov
Chromatographic Techniques for Separation and Quantification in Research Studies
Chromatography is the cornerstone of separation science, enabling the isolation and quantification of this compound from complex mixtures, such as reaction media or environmental samples.
High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring the progress of chemical reactions. By periodically taking aliquots from a reaction mixture and injecting them into an HPLC system, researchers can track the disappearance of reactants and the appearance of products over time, thereby determining reaction kinetics and yields.
Although no specific HPLC methods for monitoring reactions of this compound were found, validated methods for the analysis of 1-nitronaphthalene as a process-related impurity in chemical syntheses have been published. researchgate.netoup.com These methods typically employ a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netoup.com Detection is commonly achieved using an ultraviolet (UV) detector, as nitronaphthalenes possess strong chromophores that absorb UV light. cdc.gov Such a setup would be directly applicable to monitoring reactions involving this compound.
Table 3: Example HPLC Parameters for Analysis of Nitronaphthalene Compounds
| Parameter | Description |
|---|---|
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.01M KH₂PO₄ buffer |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at 230 nm |
| Column Temperature | 20°C |
Parameters adapted from a validated method for 1-fluoronaphthalene (B124137) and its impurities, including 1-nitronaphthalene. researchgate.netoup.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for creating a detailed profile of the products formed in a reaction involving this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component as it elutes.
While specific product profiling of this compound reactions is not detailed in the literature, GC-MS has been extensively used for the analysis of nitrated PAHs in various matrices. epa.govnih.govresearchgate.net For example, the analysis of the nitration of naphthalene (B1677914) itself shows that GC-MS can effectively separate and identify the resulting 1-nitronaphthalene and 2-nitronaphthalene (B181648) isomers. scitepress.org Similarly, GC-MS is a key technique in metabolic studies, used to identify biotransformation products of nitronaphthalenes. nih.gov The operational parameters, including the type of capillary column and the temperature program, are optimized to achieve the best separation of the expected products.
Table 4: Typical GC-MS Parameters for Analysis of Nitronaphthalene Isomers
| Parameter | Description |
|---|---|
| Column | Thermo Scientific Trace GOLD TG5-SilMS capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | 40°C (2 min hold), then ramp 10°C/min to 280°C (5 min hold) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan |
Parameters adapted from a study on the synthesis of 1-nitronaphthalene. scitepress.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The classical synthesis of nitronaphthalenes, including 7-Methyl-1-nitronaphthalene, has traditionally relied on the use of nitrating mixtures such as nitric acid and sulfuric acid. scitepress.org While effective, these methods often lack selectivity and generate significant acidic waste. Future research is increasingly focused on developing novel, more efficient, and environmentally benign synthetic routes.
One promising avenue is the exploration of alternative catalytic systems. Researchers have investigated the use of various catalysts to improve the nitration of naphthalene (B1677914), which can be extrapolated to its methylated derivatives. For instance, indium(III) triflate and lanthanum(III) nitrobenzenesulfonates have been used as catalysts. scitepress.org Another approach involves nitration on high silica (B1680970) zeolites. scitepress.org The use of solid acid catalysts can offer advantages such as easier separation of the catalyst from the reaction mixture and the potential for catalyst recycling, aligning with the principles of green chemistry.
Furthermore, methodologies that avoid the use of strong acids are being explored. The use of reagents like bismuth nitrate (B79036), cerium ammonium (B1175870) nitrate, or potassium nitrate on silica gel supports presents a milder alternative for nitration. scitepress.orgresearchgate.net Copper-catalyzed ipso-nitration of haloarenes also represents a novel strategy that could be adapted for the synthesis of specific nitronaphthalene isomers. scitepress.org An unconventional synthesis of 1-nitronaphthalene (B515781) from 5-nitronaphthylamine through a diazotization method highlights the potential for discovering entirely new synthetic pathways. researchgate.net
| Nitrating Agent/System | Catalyst/Support | Key Advantages | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | None (Classical Method) | High yield (up to 95% for 1-nitronaphthalene) | scitepress.org |
| 70% HNO₃ | High Silica Zeolite | High conversion | scitepress.org |
| Various Nitrates (Bi(NO₃)₃, KNO₃, etc.) | Silica Gel | Milder reaction conditions, avoidance of excess strong acids | scitepress.orgresearchgate.net |
| Benzyltriphenylphosphonium nitrate / Methanesulfonic anhydride (B1165640) | None (Solvent-free) | High yield (99% for 1-nitronaphthalene) | scitepress.org |
Elucidation of Complex Reaction Networks
Understanding the intricate reaction networks of nitronaphthalenes is crucial for controlling product distribution in synthesis and for predicting their environmental transformations. The nitration of naphthalene itself is a classic example where the reaction mechanism dictates the product ratio, with the alpha-nitronaphthalene (1-nitronaphthalene) being the major product over the beta-isomer (2-nitronaphthalene). researchgate.netyoutube.com This selectivity is attributed to the greater stability of the carbocation intermediate formed during the alpha-attack, which possesses more resonance structures that retain an intact aromatic ring. youtube.com
Future research will likely focus on a more detailed mapping of the potential energy surfaces for these reactions. For instance, studies on the triplet potential energy surface of 1-methyl-8-nitronaphthalene (B1617748) have revealed complex photoinduced rearrangement pathways. acs.org These photochemical reactions can lead to the formation of diradical intermediates and aci-nitro forms, which are important for understanding the photostability of these compounds and for developing novel photolabile protecting groups. acs.org
The elucidation of these complex networks is no longer limited to experimental observations. The interplay between experimental studies and computational modeling is becoming increasingly important for a comprehensive understanding of the reaction mechanisms, including the role of intermediates and transition states. researchgate.netpnas.org
Advanced Computational Modeling for Predictive Understanding
Advanced computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for gaining a predictive understanding of the properties and reactivity of nitronaphthalenes. researchgate.net DFT calculations can provide valuable insights into the electronic structure, aromaticity, and spectroscopic properties of these molecules. researchgate.netbohrium.com
For example, computational studies on 1-methyl-8-nitronaphthalene have been used to characterize its structure and reactivity in the triplet state, mapping the potential energy surface and identifying numerous stationary points and minima. acs.org These calculations help in understanding reaction paths, such as the formation of nitrite-type intermediates or aci-forms, and in predicting activation energies. acs.org Similarly, DFT has been employed to study the influence of activating and deactivating groups on the naphthalene ring system, which is directly relevant to understanding compounds like this compound. bohrium.com
Future directions in this area will likely involve the use of more sophisticated computational models to predict not only the properties of isolated molecules but also their behavior in complex environments, such as in solution or adsorbed on surfaces. This can aid in the rational design of novel nitronaphthalene derivatives with desired properties and in predicting their environmental fate and toxicity. researchgate.net
| Computational Method | Investigated Property | Significance | Reference |
|---|---|---|---|
| Time-Dependent DFT (TD-DFT) | Excited state properties, intersystem crossing | Understanding photochemistry and fluorescence | nih.gov |
| Unrestricted DFT (UB3LYP, UMPW1K) | Triplet potential energy surface, reaction pathways | Elucidating photoinduced rearrangements | acs.org |
| DFT | Aromaticity indices, NBO analysis, spectroscopic studies | Understanding substituent effects on electronic structure | bohrium.com |
| DFT | Quantum parameters for corrosion inhibition | Designing molecules for material protection | researchgate.net |
Exploration of Green Chemistry Principles in Synthesis and Degradation
The principles of green chemistry are increasingly influencing the research landscape of nitronaphthalenes, guiding the development of more sustainable processes for both their synthesis and degradation. researchgate.netnih.gov
In synthesis, the focus is on waste prevention, maximizing atom economy, and using safer solvents and catalysts. nih.govfirp-ula.org The development of solvent-free reaction conditions and the use of recyclable solid catalysts are key trends in this direction. scitepress.orgnih.gov The goal is to design synthetic routes that are not only efficient but also minimize their environmental footprint. firp-ula.org
Equally important is the study of the degradation of nitronaphthalenes, which are recognized as environmental pollutants. nih.govnih.gov A key principle of green chemistry is designing chemicals that, at the end of their function, break down into innocuous products. nih.govyoutube.com Research into the microbial degradation of nitronaphthalenes offers a sustainable approach to bioremediation. nih.govfrontiersin.org For example, the bacterium Sphingobium sp. strain JS3065 has been shown to degrade 1-nitronaphthalene. nih.gov The catabolic pathway involves an initial dioxygenase enzyme that converts 1-nitronaphthalene to 1,2-dihydroxynaphthalene. nih.gov Understanding these metabolic pathways at a genetic and enzymatic level is crucial for developing effective bioremediation strategies for sites contaminated with nitronaphthalenes and other nitroaromatic compounds. nih.govnih.gov Future research will likely focus on identifying and engineering more robust microorganisms and enzymes for the efficient degradation of these compounds under various environmental conditions. frontiersin.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the current methodologies for detecting 7-methyl-1-nitronaphthalene in biological samples, and what are their limitations?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used. However, challenges persist in sample preparation, particularly in isolating this compound from complex matrices like adipose tissue or urine. Current methods lack standardized protocols for quantifying metabolites, which limits reproducibility. Improvements in derivatization techniques and the adoption of isotope dilution mass spectrometry are recommended to enhance sensitivity .
Q. How can researchers design a literature review to assess the toxicological profile of this compound?
- Methodological Answer : Follow a systematic approach:
Search Strategy : Use databases like PubMed and Scopus with keywords such as "this compound," "toxicokinetics," and "biomarkers," combined with Boolean operators. Include synonyms and related compounds (e.g., naphthalene derivatives) .
Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, no date restrictions) and prioritize studies with robust experimental designs (e.g., controlled exposure models) .
Data Extraction : Focus on endpoints like carcinogenicity, genotoxicity, and metabolic pathways .
Q. What environmental monitoring strategies are recommended for tracking this compound in air and water?
- Methodological Answer : Use passive samplers for air monitoring (e.g., polyurethane foam) and solid-phase extraction (SPE) for water samples. Pair these with GC-MS for quantification. Note that sediment and soil data are underrepresented; iterative sampling across seasons is advised to account for degradation variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
- Methodological Answer :
Risk of Bias Assessment : Apply tools like Table C-6/C-7 () to evaluate study quality (e.g., randomization, outcome reporting). Studies with ≥3 "yes" responses ( ) are higher confidence .
Meta-Analysis : Stratify data by exposure route (inhalation vs. oral) and species (human vs. rodent). Use statistical models to identify heterogeneity sources (e.g., dose-response variability) .
Mechanistic Studies : Investigate metabolic activation pathways (e.g., cytochrome P450-mediated nitroreduction) to explain interspecies differences .
Q. What are the critical data gaps in understanding the health effects of this compound, and how can they be addressed experimentally?
- Methodological Answer : Key gaps include:
- Chronic Exposure Data : Prioritize long-term rodent studies with endpoints like oxidative stress markers and histopathology .
- Biomarker Validation : Develop standardized assays for urinary metabolites (e.g., 1-nitronaphthol) using LC-MS/MS and correlate with environmental exposure levels .
- Susceptible Populations : Design cohort studies to assess genetic polymorphisms (e.g., GST isoforms) affecting metabolic detoxification .
Q. What advanced techniques can improve the quantification of this compound metabolites in biomonitoring studies?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Enables untargeted metabolomics to identify novel metabolites.
- Microsampling Techniques : Use dried blood spots or volumetric absorptive microsampling to reduce matrix interference .
- Data Integration : Combine metabolomic data with transcriptomic profiling (e.g., RNA-seq) to link metabolite levels to mechanistic pathways .
Q. How should researchers design experiments to evaluate the interaction of this compound with co-pollutants (e.g., PAHs)?
- Methodological Answer :
Mixture Toxicity Models : Use factorial designs to test additive/synergistic effects. For example, co-expose in vitro models (e.g., HepG2 cells) to this compound and benzo[a]pyrene, measuring DNA adduct formation .
Computational Approaches : Apply quantitative structure-activity relationship (QSAR) models to predict interaction potentials based on physicochemical properties .
Methodological Tools and Frameworks
Q. What frameworks are available for assessing the risk of bias in toxicological studies on this compound?
- Initial Confidence Ratings : Classify studies as high/moderate/low based on criteria like randomization, blinding, and outcome reporting .
- Evidence Synthesis : Translate confidence ratings into hazard identification conclusions using the 8-step process in (e.g., Step 6: Rate confidence in body of evidence) .
Q. How can constraint-based random simulation address over-constraining in experimental design for this compound studies?
- Answer : Implement algorithms (e.g., SAT solvers) to generate test scenarios that satisfy multiple constraints (e.g., dose ranges, exposure durations). This reduces bias in parameter selection and improves coverage of edge cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
